molecular formula C8H11BrN2O B14033666 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one

4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B14033666
M. Wt: 231.09 g/mol
InChI Key: GREALIJBUSSMSR-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 4 and a tert-butyl group at position 6 on the pyridazine ring. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with 6-(tert-butyl)pyridazin-3(2H)-one.

    Bromination: The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The bromine atom can be used in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-(tert-butyl)pyridazin-3(2H)-one, 4-thio-6-(tert-butyl)pyridazin-3(2H)-one, etc.

    Coupling Products: Products from Suzuki-Miyaura coupling might include biaryl derivatives.

Scientific Research Applications

4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it might inhibit a key enzyme in a bacterial pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    4-Methyl-6-(tert-butyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of bromine.

    6-(tert-Butyl)pyridazin-3(2H)-one: Lacks the bromine atom at position 4.

Uniqueness

4-Bromo-6-(tert-butyl)pyridazin-3(2H)-one is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-3-tert-butyl-1H-pyridazin-6-one

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)6-4-5(9)7(12)11-10-6/h4H,1-3H3,(H,11,12)

InChI Key

GREALIJBUSSMSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=O)C(=C1)Br

Origin of Product

United States

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